2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
Description
Properties
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-2-9(10(15)16)14-5-7-3-4-11(12,13)8(7)6-14/h7-9H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOYRRSAICPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2CCC(C2C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid is a synthetic organic compound notable for its unique structural characteristics, including a difluorinated cyclopentane ring fused to a pyrrole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.
- IUPAC Name : this compound
- Molecular Formula : C9H13F2N O2
- Molecular Weight : 205.202 g/mol
- CAS Number : 2098066-79-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorinated cyclopentane ring enhances its binding affinity to active sites on target proteins, potentially modulating biochemical pathways involved in inflammation and neurological functions.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against oxidative stress | |
| Enzyme Interaction | Potential modulation of enzyme activity |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
-
Study on Inflammatory Response :
- A study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
- Findings : The compound's ability to modulate inflammatory markers suggests therapeutic applications in diseases like rheumatoid arthritis.
-
Neuroprotection Study :
- Another research effort focused on the neuroprotective effects of this compound against glutamate-induced neurotoxicity in neuronal cell cultures.
- Findings : The results indicated a dose-dependent reduction in cell death, highlighting its potential for treating neurodegenerative diseases.
Table 2: Case Study Overview
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Inflammatory Response | In vitro cytokine assays | Reduced TNF-alpha and IL-6 levels |
| Neuroprotection | Neuronal cell culture models | Dose-dependent reduction in glutamate-induced toxicity |
Comparison with Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
- Molecular Formula: C₁₂H₁₉NO₃
- Key Differences: Replaces the butanoic acid group with a tert-butyl ester. Contains a ketone (5-oxo) instead of 4,4-difluoro substituents.
- Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .
- Applications : Likely used as a synthetic intermediate due to its ester group, which enhances stability during reactions.
3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine (CAS: 2097993-58-1)
- Key Differences: Substitutes butanoic acid with a propan-1-amine group. Retains the 4,4-difluoro bicyclic core.
- Applications : Amine functionality makes it suitable for salt formation or as a building block in drug discovery.
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid, CAS: 76-93-7)
- Molecular Formula : C₁₄H₁₂O₃
- Key Differences :
- Simpler structure with a diphenyl-hydroxyacetic acid backbone.
- Lacks the bicyclic system and fluorine substituents.
- Applications : Used in organic synthesis and as a precursor for anticholinergic drugs .
Physicochemical and Hazard Profile Comparison
Reactivity and Application Insights
- Main Compound : The carboxylic acid group enables salt formation or conjugation, while the difluoro substituents enhance metabolic stability, making it valuable in medicinal chemistry .
- tert-Butyl Ester Analog : The ester group improves lipophilicity, favoring use in prodrugs or intermediates requiring protection of acidic functionalities .
- Amine Analog : Basic amine group facilitates interactions with biological targets (e.g., receptors, enzymes) but necessitates careful handling due to flammability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
